2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂S It is characterized by a cyclopropane ring substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the additional methyl group.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of a methylsulfanyl group.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a trifluoromethyl group instead of a methylsulfanyl group.
Uniqueness
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10O2S |
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Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c1-4-3-6(4,9-2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
XIGZGHIVUCXINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)SC |
Origin of Product |
United States |
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